2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4,6-dinitrophenol
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Overview
Description
2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4,6-dinitrophenol is a complex organic compound that features a benzoxazole moiety, a phenyl group, and a dinitrophenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4,6-dinitrophenol typically involves multiple steps:
Formation of the Benzoxazole Moiety: The benzoxazole ring can be synthesized by reacting ortho-phenylenediamine with chloroacetic acid in the presence of hydrochloric acid.
Synthesis of the Phenyl Imino Intermediate: The intermediate 3-(4-methyl-1,3-benzoxazol-2-yl)phenyl imine can be prepared by reacting the benzoxazole derivative with an appropriate aldehyde under acidic conditions.
Coupling with Dinitrophenol: The final step involves the condensation of the phenyl imino intermediate with 4,6-dinitrophenol under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4,6-dinitrophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitro groups in the dinitrophenol moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with amino groups replacing nitro groups.
Substitution: Substituted derivatives with various functional groups replacing the nitro groups.
Scientific Research Applications
2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4,6-dinitrophenol has several scientific research applications:
Medicinal Chemistry: The compound’s benzoxazole moiety is known for its antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound can be used in the development of novel materials with specific optical or electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4,6-dinitrophenol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds with similar benzoxazole structures, such as 2-(chloromethyl)-1H-benzo[d]imidazole.
Dinitrophenol Derivatives: Compounds with similar dinitrophenol structures, such as 2,4-dinitrophenol.
Uniqueness
2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4,6-dinitrophenol is unique due to its combination of a benzoxazole moiety and a dinitrophenol structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H14N4O6 |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
2-[[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]-4,6-dinitrophenol |
InChI |
InChI=1S/C21H14N4O6/c1-12-4-2-7-18-19(12)23-21(31-18)13-5-3-6-15(8-13)22-11-14-9-16(24(27)28)10-17(20(14)26)25(29)30/h2-11,26H,1H3 |
InChI Key |
IVFXFCRLMNOXAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=N2)C3=CC(=CC=C3)N=CC4=C(C(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
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